4-Methyl-2-(oxan-4-yloxy)quinoline
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Overview
Description
4-Methyl-2-(oxan-4-yloxy)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a methyl group at the 4-position and an oxan-4-yloxy group at the 2-position This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(oxan-4-yloxy)quinoline can be achieved through several methods. One common approach involves the reaction of 4-methylquinoline with oxan-4-yloxy reagents under specific conditions. For instance, the reaction can be catalyzed by a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, where 4-methylquinoline is coupled with oxan-4-yloxy halides in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(oxan-4-yloxy)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Methyl-2-(oxan-4-yloxy)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(oxan-4-yloxy)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with DNA and RNA, leading to disruptions in cellular processes . The pathways involved in its mechanism of action include inhibition of DNA synthesis, induction of apoptosis, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4-Methyl-2-(oxan-4-yloxy)quinoline, known for its antimalarial and antibacterial properties.
4-Hydroxyquinoline: A derivative with hydroxyl substitution, used in the synthesis of various pharmaceuticals.
2-Methylquinoline: Similar in structure but with a methyl group at the 2-position, used in the production of dyes and pigments.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yloxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-2-(oxan-4-yloxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-10-15(18-12-6-8-17-9-7-12)16-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSJMPHKTXQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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